[(1-ethyl-1H-indol-5-yl)methyl](methyl)amine
Description
(1-Ethyl-1H-indol-5-yl)methylamine is a substituted indole derivative characterized by an ethyl group at the 1-position of the indole ring and a methylamine group attached to the methylene carbon at the 5-position.
Properties
IUPAC Name |
1-(1-ethylindol-5-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-14-7-6-11-8-10(9-13-2)4-5-12(11)14/h4-8,13H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQXLYHRMYNSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-indol-5-yl)methylamine typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole core. For this compound, the starting materials would be 1-ethyl-2-nitrobenzene and formaldehyde.
Reduction: The nitro group in the intermediate product is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The final step involves the alkylation of the amine group with methyl iodide to introduce the methylamine group.
Industrial Production Methods
Industrial production of (1-ethyl-1H-indol-5-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity.
Chemical Reactions Analysis
Amide Coupling Reactions
(1-Ethyl-1H-indol-5-yl)methylamine participates in carbodiimide-mediated amide bond formation. In a representative example (Scheme 1), the amine reacts with (E)-3-(6-aminopyridin-3-yl)acrylic acid using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt·H₂O (hydroxybenzotriazole) in DMF, yielding (E)-3-(6-aminopyridin-3-yl)-N-methyl-N-[(1-methyl-1H-indol-2-yl)methyl]acrylamide with an 83% yield .
Reaction Conditions
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Solvent : DMF
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Catalysts : EDC (0.70 g, 3.7 mmol), HOBt·H₂O (0.50 g, 3.7 mmol)
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Base : Triethylamine (0.52 mL, 3.7 mmol)
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Workup : Extraction with CH₂Cl₂, silica gel chromatography (3% MeOH/CH₂Cl₂)
Product Characterization
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¹H NMR (300 MHz, CDCl₃) : δ 8.20 (br s, 1H), 7.45–7.70 (m, 3H), 7.00–7.30 (m, 3H), 6.69 (d, J = 15.4 Hz, 1H) .
Alkylation and Functionalization
The methylamine moiety enables alkylation reactions. For example, ethyl glycinate coupling with indole-2-carboxylic acid derivatives (Scheme 2) proceeds via carbonyldiimidazole (CDI) activation in tetrahydrofuran (THF), forming ethyl [(1H-indol-2-ylcarbonyl)amino]acetate .
General Procedure
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Reagents : Ethyl glycinate hydrochloride, CDI
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Conditions : RT, 18 h, followed by hydrazine hydrate reflux .
Substituent Effects
| Compound | R | X | Yield (%) |
|---|---|---|---|
| 5a | H | H | 78 |
| 5b | H | Br | 65 |
| 5c | H | Cl | 72 |
| 5d | H | F | 68 |
Halogen substituents (Br, Cl, F) reduce yields due to steric and electronic effects .
Cyclization and Spirocompound Formation
The indole core facilitates cyclization reactions. A related indolylmethylamine derivative underwent bromination followed by O-nucleophilic attack to form spiro[furo[3,2-c]pyran-2,5′-pyrimidine]tetraone (Scheme 3) .
Key Steps
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Bromination of the indole ring.
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Cyclization via nucleophilic attack at the carbonyl carbon.
Characterization
Structural and Spectroscopic Insights
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
(1-ethyl-1H-indol-5-yl)methylamine serves as a critical building block in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow for modifications that enhance therapeutic efficacy and bioavailability. Compounds derived from this amine have shown promise in acting as agonists at specific receptors involved in stress response and reward mechanisms, such as the RXFP3 receptor .
Case Studies
Recent studies have demonstrated that derivatives of this compound can exhibit potent activity at RXFP3 and RXFP4 receptors, with EC50 values indicating strong agonist capabilities. For instance, one study reported an EC50 of 18 nM for a derivative of this compound, which is significantly more potent than other tested compounds .
Biochemical Research
Metabolic Pathway Exploration
In biochemical research, (1-ethyl-1H-indol-5-yl)methylamine is utilized to investigate the interactions between indole derivatives and biological systems. This research aids in understanding various metabolic pathways and the role of indoles in biological processes.
Applications in Enzyme Studies
The compound has been employed to study enzyme interactions, particularly those involving cytochrome P450 enzymes that are crucial for drug metabolism. Understanding these interactions can lead to better predictions of drug-drug interactions and metabolic profiles.
Material Science
Polymer Incorporation
In material science, (1-ethyl-1H-indol-5-yl)methylamine can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and aerospace industries.
| Property | Before Incorporation | After Incorporation |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | Enhanced |
Agrochemical Applications
Development of Pesticides
The compound shows potential in formulating agrochemicals, contributing to the development of more effective pesticides and herbicides. Its ability to interact with biological systems can be leveraged to create targeted agrochemical agents that minimize environmental impact while maximizing efficacy.
Analytical Chemistry
Fluorescent Probes
(1-ethyl-1H-indol-5-yl)methylamine is explored as a fluorescent probe for sensitive detection methods in analytical chemistry. Its fluorescent properties make it suitable for detecting various analytes in complex mixtures, enhancing analytical capabilities in both research and industrial applications.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-indol-5-yl)methylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors that are involved in various biological processes. For example, it may bind to serotonin receptors and modulate their activity.
Pathways Involved: The compound can influence signaling pathways such as the serotonin pathway, which is involved in mood regulation and other physiological functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| (1-Ethyl-1H-indol-5-yl)methylamine | C₁₂H₁₆N₂ | 1-Ethyl, 5-(CH₂NHCH₃) | 188.27 g/mol | Unsaturated indole ring, tertiary amine |
| (2,3-Dihydro-1H-indol-5-ylmethyl)amine | C₉H₁₂N₂ | 5-(CH₂NH₂) | 148.21 g/mol | Partially saturated indoline ring, primary amine |
| 1-Methyl-1H-indol-5-amine | C₉H₁₀N₂ | 1-Methyl, 5-NH₂ | 146.19 g/mol | Unsaturated indole ring, primary amine |
| 1-[(4-Chlorophenyl)methyl]-1H-indol-5-amine | C₁₅H₁₃ClN₂ | 1-(4-Cl-benzyl), 5-NH₂ | 256.73 g/mol | Bulky aryl substituent, primary amine |
Spectral Data and Reactivity
NMR Signals :
- (1-Ethyl-1H-indol-5-yl)methylamine : Expected aromatic protons (δ 6.5–7.5 ppm), CH₂NHCH₃ (δ 2.2–3.0 ppm), and ethyl group (δ 1.2–1.5 ppm).
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine : NH₂ protons at δ 2.45 ppm (¹H NMR) and NH stretch at 3359 cm⁻¹ (IR) .
- 1-Methyl-1H-indol-5-amine : Aromatic protons at δ 6.12–7.12 ppm and NH₂ at δ 4.48 ppm (¹H NMR) .
Reactivity :
Pharmacological Potential
- (1-Ethyl-1H-indol-5-yl)methylamine : Hypothesized to interact with serotonin receptors or kinases due to structural similarity to indole-based PERK inhibitors (e.g., GSK2606414 in ).
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine : Serves as an intermediate for disubstituted methanamines with unconfirmed biological activity .
- 1-Methyl-1H-indol-5-amine : Derivatives exhibit antimicrobial and antioxidant properties, as seen in 1,3,4-oxadiazol-2-amine hybrids .
Biological Activity
(1-ethyl-1H-indol-5-yl)methylamine is a compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and comparative studies with similar compounds.
Medicinal Chemistry Applications
Indole derivatives, including (1-ethyl-1H-indol-5-yl)methylamine, have been extensively studied for their potential therapeutic properties. Key applications include:
- Anti-inflammatory Activity : Indole derivatives often exhibit anti-inflammatory effects, making them candidates for treating various inflammatory diseases.
- Anticancer Properties : Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Analgesic Effects : Compounds in this category may also provide pain relief through various mechanisms.
The biological activity of (1-ethyl-1H-indol-5-yl)methylamine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to various receptors, modulating signaling pathways that influence cellular responses.
- Gene Expression Modulation : The compound may affect gene expression by interacting with transcription factors or regulatory proteins.
Comparative Studies
To understand the unique properties of (1-ethyl-1H-indol-5-yl)methylamine, it is beneficial to compare it with other similar compounds:
| Compound Name | Structure Characteristics | Notable Biological Activities |
|---|---|---|
| N-[(1-methyl-1H-indol-5-yl)methyl]amine | Methyl group substitution | Antibacterial and anticancer properties |
| N-[(1-propyl-1H-indol-5-yl)methyl]amine | Propyl group substitution | Enhanced analgesic effects |
| N-(2-(dimethylamino)-ethyl)-indole derivatives | Dimethylamino substitution | Potent 5-HT(1D) receptor agonists |
Case Studies and Research Findings
Several studies have evaluated the biological activity of indole derivatives, including those structurally similar to (1-ethyl-1H-indol-5-yl)methylamine:
- Antimicrobial Activity : A study reported the synthesis of indole derivatives that exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The most active compounds demonstrated minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .
- Cytotoxicity Studies : In vitro tests showed that certain indole derivatives had cytotoxic effects against cancer cell lines, with IC50 values in the early micromolar range (less than 10 μM), indicating potential as anticancer agents .
- Molecular Docking Studies : Research involving molecular docking has indicated favorable binding interactions between indole derivatives and various protein targets, suggesting a strong potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
